molecular formula C10H12O4 B1664989 Acetosyringone CAS No. 2478-38-8

Acetosyringone

Cat. No.: B1664989
CAS No.: 2478-38-8
M. Wt: 196.20 g/mol
InChI Key: OJOBTAOGJIWAGB-UHFFFAOYSA-N
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Description

Acetosyringone is a phenolic natural product and a chemical compound related to acetophenone and 2,6-dimethoxyphenol. It is known for its role in plant-pathogen recognition and is secreted at wounded sites of dicotyledons. This compound enhances the Agrobacterium-mediated gene transformation in dicots .

Mechanism of Action

Acetosyringone (AS) is a syringyl-type phenolic compound that plays a significant role in plant-pathogen interactions . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets a wide range of plant pathogenic bacteria . It has been shown to inhibit the growth of Pseudomonas bacteria . Moreover, it enhances the Agrobacterium-mediated gene transformation in dicots .

Mode of Action

The mode of action of this compound involves its interaction with hydrogen peroxide and peroxidase, forming a mixture (AS mix) that inhibits bacterial metabolism and proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to plant pattern-triggered immunity (PTI). The level of free this compound is elevated during plant PTI responses in tobacco leaves . When combined with hydrogen peroxide and peroxidase (AS mix), components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens .

Pharmacokinetics

It is known that this compound is rarely found in plants in free form .

Result of Action

The result of this compound’s action is the rapid inhibition of a diverse set of plant pathogenic bacteria . This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of this compound might have an important role in the inhibition of bacterial proliferation during PTI . Furthermore, the AS mix might form locally at sites of invading bacterial attachment to the plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetosyringone can be synthesized through various methods. One common synthetic route involves the iodination of veratraldehyde followed by oxidation to produce 5-iodoveratric acid, which is then converted to this compound . Another method involves the depolymerization of isolated rice straw lignin using metal catalyst-free conditions in a biphasic medium .

Industrial Production Methods: Industrial production of this compound often involves the depolymerization of lignin, a major component of lignocellulosic biomass. This process is environmentally friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Acetosyringone undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the growth of Pseudomonas bacteria in the presence of hydrogen peroxide and peroxidase .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen peroxide and peroxidase. These reagents are often used under conditions that promote oxidation .

Major Products Formed: The major products formed from reactions involving this compound include various phenolic compounds. For example, the oxidation of this compound can lead to the formation of antimicrobial agents that inhibit bacterial metabolism .

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O4/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOBTAOGJIWAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062454
Record name Acetosyringone
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Molecular Weight

196.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to brown solid; [Sigma-Aldrich MSDS]
Record name Acetosyringone
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CAS No.

2478-38-8
Record name Acetosyringone
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Record name Acetosyringone
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Record name Acetosyringone
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Record name 4'-hydroxy-3',5'-dimethoxyacetophenone
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Record name ACETOSYRINGONE
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Synthesis routes and methods I

Procedure details

As it is shown in Table 1.4, in the case of vanillic acid, homovanillic acid and acetovanillon, average initial concentrations of ca. 60 ppm, ca. 25 ppm and ca. 5 ppm, respectively, were found. After treatment in the reactor, the concentrations of all three species were reduced to a level around or under the detection limit (1-2 ppm) for the analysis. Similar results were obtained for syringic acid, acetosyringon and syringol, for which average initial concentrations of ca. 45 ppm, ca. 28 ppm and ca. 7 ppm, respectively, were found, whereas the concentrations after treatment in the reactor were all around or under the analytical detection limit of 1-2 ppm.
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Synthesis routes and methods II

Procedure details

After four weeks, the segments were transferred to BS-48 regeneration medium containing 200 mg/L carbenicillin and 25 mg/L kanamycin.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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